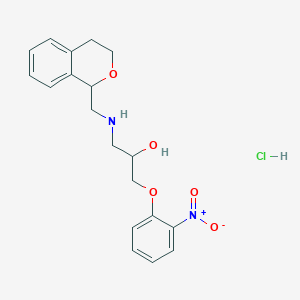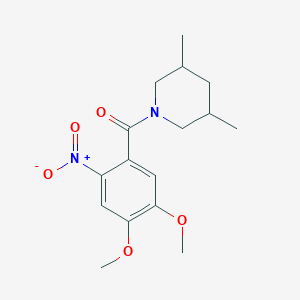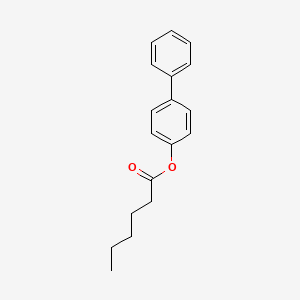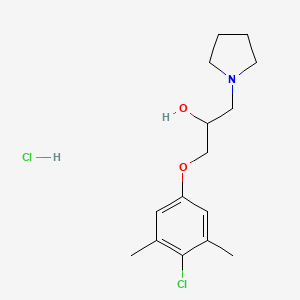
1-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride is a complex organic compound that features a combination of isochromene and nitrophenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride typically involves multiple steps:
Formation of Isochromene Derivative: The isochromene ring can be synthesized through cyclization reactions involving appropriate precursors.
Amination: Introduction of the amine group can be achieved through nucleophilic substitution reactions.
Ether Formation: The nitrophenoxy group can be introduced via etherification reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway Involvement: Affecting metabolic or signaling pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-3-(2-nitrophenoxy)propan-2-ol: The free base form without the hydrochloride salt.
Isochromene Derivatives: Compounds with similar isochromene structures but different substituents.
Nitrophenoxy Compounds: Molecules containing the nitrophenoxy group but with different core structures.
Uniqueness
1-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5.ClH/c22-15(13-26-18-8-4-3-7-17(18)21(23)24)11-20-12-19-16-6-2-1-5-14(16)9-10-25-19;/h1-8,15,19-20,22H,9-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQMPZBZQVWBAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CNCC(COC3=CC=CC=C3[N+](=O)[O-])O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine](/img/structure/B4957715.png)
![1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4957723.png)
![Prop-2-en-1-yl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4957734.png)
![1-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4957742.png)
![2-{(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B4957747.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4957760.png)

![1-(4-Methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea](/img/structure/B4957779.png)
![3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-phenylpropanamide](/img/structure/B4957783.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B4957790.png)
![2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-isopropyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B4957806.png)


![2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B4957823.png)
